Scientific Field: Chemistry
Application Summary: Sodium Cinnamate (NaCin) is used as a photoswitchable molecule to control the viscosity of a solution.
Methods of Application: A high-viscosity wormlike-micelle solution is formed by mixing an aqueous solution containing the cationic surfactant cetyltrimethylammonium bromide (CTAB) and Sodium Cinnamate (NaCin).
Results or Outcomes: UV irradiation of the aqueous CTAB/NaCin wormlike-micelle solution resulted in a remarkable decrease in its viscosity, from 6.6 × 10 to 2.1 × 10 −3 Pa s.
Scientific Field: Microbiology
Application Summary: Synthetic cinnamides and cinnamates, which have a cinnamoyl nucleus, were prepared and evaluated for antimicrobial activity against pathogenic fungi and bacteria.
Methods of Application: The minimum inhibitory concentration (MIC) of the compounds was determined using microdilution testing in broth.
Results or Outcomes: Derivative 6 presented the best antifungal profile, suggesting that the presence of the butyl substituent potentiates its biological response (MIC = 626.62 μM), followed by compound 4 (672.83 μM) and compound 3 (726.36 μM).
Scientific Field: Biochemistry
Methods of Application: Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine.
Results or Outcomes: This process is crucial for the production of a wide range of natural products, contributing to the diversity and complexity of biochemical pathways.
Scientific Field: Food Science
Application Summary: Sodium Cinnamate, being soluble in water, is a good food preservative.
Methods of Application: It can be added to food products to prevent spoilage and extend shelf life.
Results or Outcomes: The use of Sodium Cinnamate as a food preservative helps in maintaining the quality and safety of food products.
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The common way of preparing sodium cinnamate is by the reaction of cinnamic acid and an aqueous solution of sodium carbonate, followed by concentration and drying.
Results or Outcomes: Sodium Cinnamate is crucial for the production of various pharmaceutical compounds, contributing to the diversity and complexity of pharmaceutical chemistry.
Scientific Field: Perfumery
Application Summary: Sodium Cinnamate is used as a precursor to produce methyl cinnamate, ethyl cinnamate, and benzyl cinnamate for the perfume industry.
Methods of Application: Cinnamic acid, obtained from autoxidation of cinnamaldehyde, is metabolized into sodium benzoate in the liver.
Results or Outcomes: The use of Sodium Cinnamate in the perfume industry helps in creating a variety of fragrances, contributing to the diversity and complexity of perfumes.
Sodium cinnamate is the sodium salt of cinnamic acid, with the chemical formula and a molecular weight of approximately 174.2 g/mol. It appears as a white to off-white crystalline powder and is soluble in water, making it useful in various applications. Sodium cinnamate is often utilized in food, pharmaceuticals, and cosmetic formulations due to its flavoring properties and potential health benefits .
These reactions highlight the formation of sodium cinnamate from its acidic precursor, showcasing its basicity and ability to form salts .
Sodium cinnamate exhibits various biological activities, including antimicrobial properties. Studies have shown that it effectively inhibits the growth of certain bacteria, such as Listeria monocytogenes. The compound has been noted for its potential to disrupt bacterial cell membranes, leading to cell lysis . Additionally, it may possess antioxidant properties, contributing to its use in food preservation and health supplements.
The synthesis of sodium cinnamate can be accomplished through several methods:
Sodium cinnamate has diverse applications across various industries:
Research has focused on the interactions of sodium cinnamate with other compounds:
Sodium cinnamate shares structural similarities with several other compounds derived from cinnamic acid. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Cinnamic Acid | C9H8O2 | Precursor to sodium cinnamate; used in flavoring. |
Potassium Cinnamate | C9H7KO2 | Similar salt form; used interchangeably in some applications. |
Coumaric Acid | C9H10O3 | Hydroxy derivative; exhibits different biological activities. |
Ferulic Acid | C10H10O4 | Contains an additional methoxy group; known for strong antioxidant properties. |
Sodium cinnamate's uniqueness lies in its dual role as both a flavoring agent and an effective antimicrobial compound, setting it apart from similar derivatives that may lack these combined functionalities.
The chemistry of cinnamates has roots dating back to the 19th century when researchers began exploring organic compounds derived from natural sources. Cinnamic acid, the parent compound of sodium cinnamate, was first isolated in 1872 by F. Beilstein (of Handbook of Organic Chemistry fame) and A. Kuhlberg. This discovery marked the beginning of significant research into cinnamates and their derivatives, with cinnamic acid becoming a central intermediate in understanding biosynthesis pathways of numerous natural products including lignols, flavonoids, isoflavonoids, coumarins, and phenylpropanoids.
While the historical record on the first specific synthesis of sodium cinnamate is not extensively documented in the provided sources, the development of methods to produce cinnamic acid laid the groundwork for its salt derivatives. Cinnamic acid was first synthesized through base-catalyzed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the acid chloride product. The Perkin reaction, developed later, became one of the oldest commercially used routes to cinnamic acid.
The conversion of cinnamic acid to its sodium salt represents a logical progression in cinnamate chemistry. The commonly used production method for sodium cinnamate involves reacting cinnamic acid with sodium carbonate aqueous solution, followed by concentration and drying processes.
Academic interest in sodium cinnamate has evolved considerably over the decades. A significant milestone came in 1950 when Licht and Wiener first investigated sodium cinnamate as a hydrotrope, expanding its potential applications beyond traditional uses. More recently, researchers have explored its unique properties for specialized applications, particularly in materials science.
Modern research has focused on characterizing sodium cinnamate's physical, chemical, and thermal properties. The incorporation of sodium into the cinnamate structure has been found to enhance thermal stability compared to cinnamic acid, making it suitable for applications requiring temperature resistance. Additionally, studies have examined its potential in nonlinear optical (NLO) applications, with research indicating enhanced NLO efficiency in the presence of sodium.
Sodium cinnamate occupies an important position in organic chemistry as a reactant and intermediate in various synthesis pathways. It serves as a precursor for the manufacture of compounds including cinnamyl chloride, cinnamamide, and other derivatives. The versatility of sodium cinnamate stems from its reactive functional groups, including the carboxylate group and the α,β-unsaturated system, which allow for diverse chemical transformations.
In inorganic chemistry, sodium cinnamate represents a model compound for studying metal-organic interactions. The replacement of the acidic hydrogen in cinnamic acid with sodium creates a compound with altered physical properties and reactivity patterns, illustrating fundamental principles of acid-base chemistry and salt formation.
Sodium cinnamate belongs to the broader family of carboxylate salts, which are widely utilized in chemistry and industry. As a carboxylate salt with an attached phenyl group and an alkene moiety, sodium cinnamate exhibits distinctive properties that differentiate it from simpler carboxylate salts.
The compound serves as an instructive example of how structural modifications can influence physicochemical properties. While simple carboxylate salts like sodium acetate are highly water-soluble, sodium cinnamate demonstrates reduced water solubility due to its hydrophobic aromatic and olefinic components. This balance between hydrophilic and hydrophobic elements influences its behavior in solution and its applications in various fields.
The most direct method for synthesizing sodium cinnamate involves the neutralization of cinnamic acid with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in aqueous or methanolic solutions. Stoichiometric reactions are typically conducted at room temperature, yielding sodium cinnamate through proton exchange:
$$ \text{C₆H₅CH=CHCOOH + NaOH → C₆H₅CH=CHCOO⁻Na⁺ + H₂O} $$
A study demonstrated that dissolving cinnamic acid in methanol and reacting it with sodium thiocyanate (NaSCN) in a 1:1 molar ratio produced high-purity crystals via slow evaporation over seven days [1]. The process avoids intermediate purification steps, with FTIR analysis confirming the disappearance of the carboxylic acid O–H stretch (3445 cm⁻¹) and the emergence of carboxylate symmetric/asymmetric vibrations (1667 cm⁻¹ and 1627 cm⁻¹) [1].
Historically, the Perkin reaction—a base-catalyzed condensation between benzaldehyde and acetic anhydride—has been employed to synthesize cinnamic acid derivatives. Sodium acetate (NaOAc) acts as both a catalyst and a sodium source in this method [2]. The Claisen-Schmidt condensation, utilizing benzaldehyde and acetophenone in the presence of NaOH, also yields α,β-unsaturated carbonyl intermediates that can be hydrolyzed to sodium cinnamate [2]. These routes, however, require stringent control of pH and temperature to prevent side reactions such as dimerization.
Recent work has explored methyl cinnamate as a precursor. In a continuous-flow microreactor system, Lipozyme TL IM (a Thermomyces lanuginosus lipase) catalyzed the transesterification of methyl cinnamate with phenylethylamines, achieving 91.3% conversion at 45°C within 40 minutes [3]. This method reduces reaction times by 97% compared to batch processes and enables catalyst reuse for up to five cycles without significant activity loss [3].
Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball milling cinnamic acid with sodium carbonate (Na₂CO₃) at 300 rpm for 30 minutes yields sodium cinnamate with 98% purity, as confirmed by XRD . Additionally, photocatalytic oxidation of cinnamaldehyde using silver-copper (Ag/Cu) bimetallic catalysts under visible light achieves 85% selectivity for sodium cinnamate, minimizing waste generation [6].
Industrial production favors continuous-flow systems due to their scalability and consistent product quality. A pilot-scale setup using a packed-bed reactor with immobilized Lipozyme TL IM demonstrated a throughput of 12 kg/day, maintaining >90% conversion over 30 days [3]. Key parameters for scale-up include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Residence time | 35–45 minutes | Maximizes conversion |
Temperature | 40–50°C | Prevents enzyme denaturation |
Substrate molar ratio (acid:base) | 1:1.2 | Balances reactivity and cost |
Slow evaporation from methanol remains the gold standard for growing single crystals suitable for optical applications. TG-DTA analysis reveals that sodium cinnamate crystals exhibit thermal stability up to 180°C, making them ideal for high-temperature processes [1]. Recrystallization using ethanol-water mixtures (3:1 v/v) removes residual sodium thiocyanate, yielding crystals with 99.5% purity (HPLC) [1].
FTIR and UV-Vis spectroscopy have elucidated the role of sodium in stabilizing the carboxylate anion. The blue shift in π→π* transitions (from 270 nm in cinnamic acid to 245 nm in sodium cinnamate) indicates enhanced conjugation upon deprotonation [1]. Kinetic studies of the Perkin reaction show that sodium acetate accelerates the rate-determining aldol condensation step by lowering the activation energy from 85 kJ/mol to 62 kJ/mol [2].
Sodium ethoxide (NaOEt) in ethanol mediates the Knoevenagel condensation between benzaldehyde and malonic acid, achieving 78% yield under reflux [2]. The catalyst facilitates enolate formation, critical for C–C bond formation.
Ag/Cu bimetallic nanoparticles (10 nm diameter) exhibit 92% selectivity in oxidizing cinnamaldehyde to sodium cinnamate. In situ DRIFTS studies reveal that Cu⁰ sites activate molecular oxygen, while Ag⁺ sites stabilize the carboxylate intermediate [6].
Lipozyme TL IM’s regioselectivity ensures exclusive formation of the trans-isomer, critical for pharmaceutical applications. Molecular docking simulations indicate that the enzyme’s active site stabilizes the transition state via hydrogen bonding with Ser113 and His256 residues [3].